Cooling Activity Star Rating: 5-Star Maximum Versus N-Unsubstituted and N,N-Dimethyl Amide Analogs
In United States Patent US4296093, the relative cooling activity of alkyl-substituted cyclohexanecarboxamides was assessed using a star-rating system (1–5 stars; higher = greater cooling per unit mass) [1]. The target compound (R′=sec-C₄H₉, R″=H, R‴=H, R′ᵛ=H, R₁=H, R₂=C₂H₅) achieved the maximum 5-star rating [1]. The corresponding primary amide analog bearing the identical sec-butyl ring substituent but no N-alkyl group (R₁=H, R₂=H) was rated only 2 stars, while the N,N-dimethyl analog (R₁=CH₃, R₂=CH₃) was rated 4 stars [1]. This demonstrates that the N-ethyl substitution is a critical determinant of cooling potency and that the mono-N-ethyl analog is markedly superior to the N-unsubstituted and N,N-disubstituted counterparts.
| Evidence Dimension | Relative physiological cooling activity (star rating; 1–5 scale) |
|---|---|
| Target Compound Data | ★★★★★ (5 stars) – N-ethyl-1-sec-butylcyclohexanecarboxamide |
| Comparator Or Baseline | ★★ (2 stars) – 1-sec-butylcyclohexanecarboxamide (R₁=R₂=H); ★★★★ (4 stars) – N,N-dimethyl-1-sec-butylcyclohexanecarboxamide (R₁=R₂=CH₃) |
| Quantified Difference | 3-star advantage over unsubstituted amide; 1-star advantage over N,N-dimethyl analog |
| Conditions | Comparative sensory evaluation of cooling produced by a given quantity of compound; patent US4296093, Table of relative activity |
Why This Matters
Procurement of the N‑ethyl amide rather than the cheaper unsubstituted or dimethyl amide is essential to achieve the highest cooling potency per unit mass in end-use formulations.
- [1] Rowsell DG, Gascoyne JM, Hems R. Cyclic carboxamides having a physiological cooling effect. United States Patent US4296093. 1981 October 20. View Source
